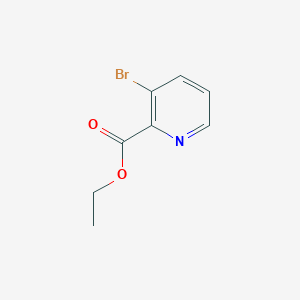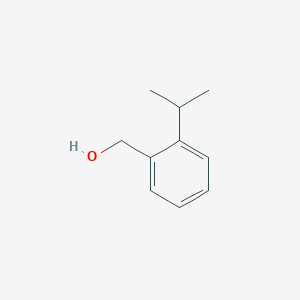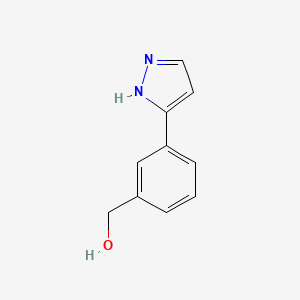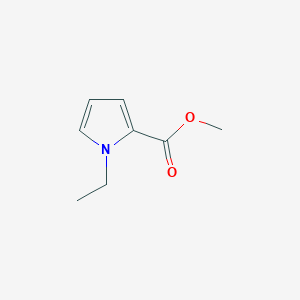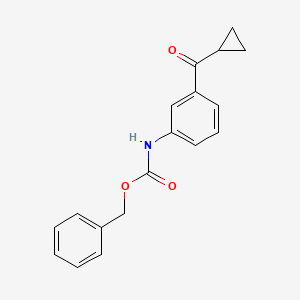
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester
Descripción general
Descripción
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It was first synthesized in 2009 and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK2-mediated phosphorylation of target proteins, which can affect various cellular processes such as cell proliferation, survival, and DNA repair.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester can inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester has been studied for its potential use in other diseases such as Alzheimer's and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester is its selectivity for CK2, which reduces the potential for off-target effects. However, its potency can vary depending on the cell type and experimental conditions, which can affect its effectiveness. In addition, (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester. One area of interest is the development of combination therapies that include (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester and other cancer treatments. Another area of research is the identification of biomarkers that can predict response to (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester treatment. Additionally, there is ongoing research on the use of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester in other diseases, such as autoimmune disorders and viral infections.
Aplicaciones Científicas De Investigación
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester has been extensively studied for its potential use in cancer treatment. Protein kinase CK2 is overexpressed in many cancer types and has been shown to play a role in tumor growth and survival. (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester inhibits CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Propiedades
IUPAC Name |
benzyl N-[3-(cyclopropanecarbonyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-10-14)15-7-4-8-16(11-15)19-18(21)22-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFBWJSPQCDJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438682 | |
| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester | |
CAS RN |
162174-76-7 | |
| Record name | Carbamic acid, [3-(cyclopropylcarbonyl)phenyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162174-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






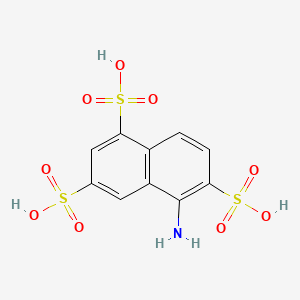
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
